molecular formula C31H27ClF2N2O5S B4312322 DIETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4312322
M. Wt: 613.1 g/mol
InChI Key: ZIRGECIWPQAGCC-UHFFFAOYSA-N
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Description

DIETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a structurally complex hexahydroquinoline derivative featuring:

  • A hexahydroquinoline core with a ketone group at position 3.
  • 3-chlorophenyl and 2,4-difluorophenyl substituents at positions 4 and 1, respectively.
  • A 2-thienyl group at position 5.
  • Two ethyl ester groups at positions 3 and 4.

Its diethyl ester groups may enhance lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name

diethyl 2-amino-4-(3-chlorophenyl)-1-(2,4-difluorophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27ClF2N2O5S/c1-3-40-30(38)25-19(23-9-6-12-42-23)15-22-26(28(25)37)24(16-7-5-8-17(32)13-16)27(31(39)41-4-2)29(35)36(22)21-11-10-18(33)14-20(21)34/h5-14,19,24-25H,3-4,15,35H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRGECIWPQAGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=C(C=C(C=C3)F)F)N)C(=O)OCC)C4=CC(=CC=C4)Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27ClF2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Hexahydroquinoline Family

The table below compares structural features and biological activities of the target compound with other hexahydroquinoline derivatives:

Compound Name Key Substituents Functional Groups Biological Activity Reference
Target Compound 3-chlorophenyl, 2,4-difluorophenyl, 2-thienyl Diethyl esters, amino, ketone Research compound (potential enzyme/receptor modulation)
2-Amino-4-(4-chlorophenyl)-5-oxo-1-(3-trifluoromethylphenyl)-hexahydroquinoline-3-carbonitrile 4-chlorophenyl, 3-trifluoromethylphenyl Nitrile, ketone Investigated for altered reactivity due to nitrile group
2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-hexahydroquinoline-3-carbonitrile 2-nitrophenyl, dimethylthiophenyl Nitrile, ketone Anticancer properties (in vitro studies)
Ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-hexahydroquinoline-3-carboxylate 4-chlorophenyl, trimethoxyphenyl Ethyl ester, amino, ketone Potential antiproliferative activity

Key Observations :

  • The 3-chlorophenyl and 2,4-difluorophenyl groups in the target compound may enhance steric and electronic interactions with hydrophobic enzyme pockets compared to nitrile-containing analogues .
Impact of Substituent Variations
  • Chlorophenyl vs.
  • Difluorophenyl vs. Trifluoromethylphenyl :
    • The 2,4-difluorophenyl group in the target compound balances lipophilicity and polarity, while trifluoromethylphenyl () maximizes electron withdrawal, which may affect target selectivity .
  • Diethyl Esters vs. Methyl/Pentyl Esters :
    • Diethyl esters (target compound) provide intermediate lipophilicity compared to methyl (higher polarity) or pentyl (higher lipophilicity) esters, influencing pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
DIETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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